molecular formula C17H22ClNO B5419974 N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride

Cat. No.: B5419974
M. Wt: 291.8 g/mol
InChI Key: QJYLUUNYDMZQHI-UHFFFAOYSA-N
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Description

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride is a chemical compound with a complex structure that includes aromatic rings and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylphenol with benzyl chloride to form 4-(4-methylphenyl)methoxybenzene. This intermediate is then reacted with ethanamine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine: Lacks the hydrochloride group but has similar structural features.

    4-methylphenylmethoxybenzene: An intermediate in the synthesis of the target compound.

    Ethanamine derivatives: Compounds with similar amine groups but different aromatic substitutions.

Uniqueness

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride is unique due to its specific combination of aromatic rings and amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-3-18-12-15-8-10-17(11-9-15)19-13-16-6-4-14(2)5-7-16;/h4-11,18H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYLUUNYDMZQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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